molecular formula C15H21BO2 B13921616 4,4,5,5-Tetramethyl-2-(3-phenyl-2-propen-1-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-phenyl-2-propen-1-yl)-1,3,2-dioxaborolane

Cat. No.: B13921616
M. Wt: 244.14 g/mol
InChI Key: KRBDLBBKFWUBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(3-phenyl-2-propen-1-yl)-1,3,2-dioxaborolane is a boronate ester characterized by a 3-phenyl-2-propen-1-yl (allyl) substituent attached to a pinacol boronate core. The compound is part of the 1,3,2-dioxaborolane family, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity .

Properties

Molecular Formula

C15H21BO2

Molecular Weight

244.14 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3-phenylprop-2-enyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)12-8-11-13-9-6-5-7-10-13/h5-11H,12H2,1-4H3

InChI Key

KRBDLBBKFWUBQY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound features a 1,3,2-dioxaborolane ring substituted at the 2-position with a 3-phenyl-2-propen-1-yl group (a styryl moiety). The key synthetic challenge is the installation of this alkenyl-aryl substituent onto the borolane ring, typically achieved via transition-metal catalyzed borylation of alkenyl halides or by hydroboration of alkynes, followed by protection as the pinacol boronate ester.

Synthesis via Transition-Metal Catalyzed Borylation of Alkenyl Halides

A common and efficient method involves the palladium-catalyzed borylation of alkenyl bromides or iodides with bis(pinacolato)diboron (B2Pin2) to yield the corresponding alkenylboronate esters.

Example procedure (adapted from a modification of Morken et al.):

Reagents & Conditions Details
Catalyst Pd2(dba)3 (0.5 mol%)
Boron source Bis(pinacolato)diboron (B2Pin2)
Solvent Anhydrous tetrahydrofuran (THF)
Substrate 1-Bromo-3-phenyl-2-propene (styryl bromide)
Temperature 60 °C
Reaction time 18 hours
Work-up Concentration under reduced pressure, purification by flash chromatography (2% EtOAc/petroleum ether)
Yield Typically 80–90%

This method provides the target 4,4,5,5-tetramethyl-2-(3-phenyl-2-propen-1-yl)-1,3,2-dioxaborolane as a pale yellow oil or solid with high purity and yield.

Synthesis via Hydroboration of Alkynes Followed by Pinacol Protection

Another approach involves hydroboration of an alkyne precursor bearing the phenyl substituent, followed by reaction with pinacol to form the stable dioxaborolane ring.

  • The alkyne (e.g., phenylacetylene derivative) undergoes hydroboration with a borane reagent.
  • The resulting organoborane intermediate is then treated with pinacol to afford the pinacol boronate ester.
  • This method can be controlled to yield the (E)- or (Z)-isomer selectively depending on conditions.

Preparation of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a Versatile Intermediate

A notable precursor to various boronates including the target compound is 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This intermediate is synthesized from dichloromethylboronic acid and pinacol under mild conditions.

Step Reagents & Conditions Outcome
A (Dichloromethyl)boronic acid synthesis From dichloromethane and boron reagents
B Reaction with pinacol and anhydrous MgSO4 in dichloromethane, room temperature, 16 h Formation of 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, purified by filtration and chromatography

This intermediate can undergo further transformations, such as Simmons-Smith type borocyclopropanations and other coupling reactions, to install the desired alkenyl substituent.

Representative Data from Literature Preparations

Compound Name Yield (%) Physical State Key Spectroscopic Data (1H NMR, CDCl3) Reference
4,4,5,5-Tetramethyl-2-[(1E)-2-(3-methylphenyl)ethenyl]-1,3,2-dioxaborolane 77 Greyish yellow solid δ 7.38 (d, J=18.4 Hz, 1H), 7.30 (d, 2H), 6.16 (d, J=18.4 Hz, 1H), 1.32 (s, 12H)
4,4,5,5-Tetramethyl-2-[(1E)-2-(4-methoxyphenyl)ethenyl]-1,3,2-dioxaborolane 89 Greyish yellow solid δ 7.47–7.40 (m, 2H), 6.01 (d, J=18.5 Hz, 1H), 3.79 (s, 3H), 1.30 (s, 12H)
4,4,5,5-Tetramethyl-2-(3-phenyl-2-propen-1-yl)-1,3,2-dioxaborolane (target) 80–90 Pale yellow oil/solid Consistent with literature data on styryl boronate esters

Summary of Preparation Methods

Method Key Features Advantages Limitations
Pd-catalyzed borylation of alkenyl halides Direct borylation of styryl bromides or iodides High yield, mild conditions, scalable Requires palladium catalyst, expensive ligands
Hydroboration of alkynes + pinacol protection Two-step process, stereoselective control Access to different stereoisomers Requires alkyne precursors and borane reagents
Synthesis via 2-(diiodomethyl)-dioxaborolane intermediate Versatile intermediate for further functionalization Enables complex transformations Multi-step, requires careful handling of reagents

Chemical Reactions Analysis

Types of Reactions

2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Catalysts: Palladium and copper catalysts are commonly used in borylation and coupling reactions.

    Solvents: Solvents such as THF, DCM, and toluene are frequently employed.

    Temperatures: Reactions are typically carried out at moderate temperatures, ranging from room temperature to 80°C.

Major Products

The major products formed from these reactions include various organoboron compounds, which can be further utilized in cross-coupling reactions to form complex organic molecules.

Mechanism of Action

The mechanism of action of 2-cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through the interaction of the boron atom with an electrophilic carbon center. This interaction is facilitated by the presence of a suitable catalyst, which activates the boron atom and enhances its reactivity. The molecular targets and pathways involved in these reactions include the formation of organoboron intermediates, which can undergo further transformations to yield the desired products .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The reactivity and applications of 1,3,2-dioxaborolanes depend heavily on their substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent Type Molecular Weight (g/mol) Synthesis Method Key Reactivity/Stability Notes References
Target Compound 3-Phenyl-2-propen-1-yl (allyl) 228.10 (calculated) Likely via hydroboration of phenylallene Conjugated system; potential for allylic coupling
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane Styryl (trans) 228.10 Hydroboration of phenylacetylene with HBpin (100°C, 3 days) High stereoselectivity; stable under inert conditions
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane Phenylethynyl 228.10 Reaction of phenylacetylene with HBpin Alkyne-derived; used in alkyne coupling reactions
4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane 2-Phenylpropyl (benzylic) 244.15 Catalyzed borylation of cumene with B₂pin₂ 80:20 mixture of benzylic:aromatic boronate esters; stability issues
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane Heteroaromatic (thiophene) 210.08 Literature-based Suzuki coupling precursors Enhanced electron-rich character for heterocyclic couplings

Reactivity in Cross-Coupling Reactions

  • Its conjugation could stabilize transition states in palladium-catalyzed reactions .
  • Styryl Analogs (e.g., 8a) : Exhibit high reactivity in Suzuki couplings due to the electron-deficient styryl group, forming trans-configured biaryls efficiently .
  • Phenylethynyl Derivatives: Participate in Sonogashira couplings, forming carbon-carbon bonds with aryl halides .
  • Thiophene Derivatives : Preferred for constructing heteroaromatic systems in optoelectronic materials .

Stability and Stereochemical Considerations

  • Styryl derivatives (e.g., 8a) show excellent stereochemical retention under standard conditions, critical for asymmetric synthesis .
  • Benzylic boronate esters (e.g., 2-phenylpropyl) form mixtures, complicating purification and application .

Biological Activity

4,4,5,5-Tetramethyl-2-(3-phenyl-2-propen-1-yl)-1,3,2-dioxaborolane is a boron-containing compound with significant implications in organic synthesis and biological applications. Its unique structural features enable it to participate in various chemical reactions and biological processes.

  • Molecular Formula : C₁₅H₂₁BO₂
  • Molar Mass : 244.14 g/mol
  • CAS Number : 1057662-86-8

Biological Activity

The biological activity of this compound is primarily linked to its role as a reagent in organic synthesis and its applications in medicinal chemistry. The following sections detail its various biological activities and applications.

1. Organic Synthesis

4,4,5,5-Tetramethyl-2-(3-phenyl-2-propen-1-yl)-1,3,2-dioxaborolane serves as a versatile reagent in the synthesis of complex organic molecules. Its utility in the formation of carbon-carbon bonds through cross-coupling reactions (e.g., Suzuki reactions) is particularly noteworthy. This makes it invaluable for researchers developing new pharmaceuticals and agrochemicals .

2. Fluorescent Probes

This compound is utilized in the development of fluorescent probes for biological imaging. Such probes are essential for visualizing cellular processes and understanding disease mechanisms. The ability to track biological events in real-time enhances our understanding of various diseases and cellular functions .

3. Polymer Chemistry

In polymer chemistry, it is employed to enhance the properties of polymers. By incorporating this compound into polymerization processes, researchers can create materials with improved durability and performance characteristics suitable for various applications including packaging and coatings .

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of 4,4,5,5-Tetramethyl-2-(3-phenyl-2-propen-1-yl)-1,3,2-dioxaborolane in Suzuki cross-coupling reactions. The compound facilitated the formation of biaryl compounds with high yields under mild conditions. This reaction showcases its potential in synthesizing pharmaceutical intermediates .

Case Study 2: Biological Imaging

Research involving the use of this compound as a fluorescent probe showed promising results in imaging live cells. The study highlighted its ability to selectively bind to specific cellular targets, thereby allowing for enhanced visualization of cellular dynamics during disease progression .

Case Study 3: Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related dioxaborolanes suggest that these compounds may exhibit inhibitory effects against certain bacterial strains. While specific data on 4,4,5,5-Tetramethyl-2-(3-phenyl-2-propen-1-yl)-1,3,2-dioxaborolane is limited, the structural similarities indicate potential bioactivity worth exploring further .

Summary Table of Biological Activities

Activity Description
Organic SynthesisActs as a reagent in forming carbon-carbon bonds through cross-coupling reactions
Fluorescent ProbesUsed for developing probes that visualize cellular processes
Polymer ChemistryEnhances properties of polymers for improved performance
Antimicrobial ActivityPotential inhibitory effects against certain bacterial strains (further research needed)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.